molecular formula C14H20O3 B6260635 2-[(benzyloxy)methyl]-4-methylpentanoic acid CAS No. 1871865-32-5

2-[(benzyloxy)methyl]-4-methylpentanoic acid

Cat. No.: B6260635
CAS No.: 1871865-32-5
M. Wt: 236.3
InChI Key:
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Description

2-[(benzyloxy)methyl]-4-methylpentanoic acid is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a benzyloxy group attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzyloxy)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(benzyloxy)methyl]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: 2-[(benzyloxy)methyl]-4-methylpentanol.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(benzyloxy)methyl]-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(benzyloxy)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The carboxylic acid group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(benzyloxy)methyl]-4-methylhexanoic acid
  • 2-[(benzyloxy)methyl]-4-methylbutanoic acid
  • 2-[(benzyloxy)methyl]-4-methylpropanoic acid

Uniqueness

2-[(benzyloxy)methyl]-4-methylpentanoic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the benzyloxy group and the methylpentanoic acid backbone allows for a range of chemical modifications and applications that may not be possible with similar compounds.

Properties

CAS No.

1871865-32-5

Molecular Formula

C14H20O3

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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